3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is a compound that combines a tetrazole ring with a phenyl group and a dimethylphenoxy propanoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is of interest in various fields, including material science, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide.
Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a substitution reaction.
Attachment of Dimethylphenoxy Propanoate: The final step involves the esterification of the phenyl tetrazole with 3,5-dimethylphenoxy propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted tetrazole derivatives with various nucleophiles attached.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes and receptors, mimicking the behavior of carboxylic acids. This allows the compound to inhibit or activate specific biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker with a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a similar structure.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring with a dimethylphenoxy propanoate moiety, which imparts specific chemical and biological properties. Its ability to mimic carboxylic acids while offering additional stability and reactivity makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-7-13(2)9-17(8-12)24-14(3)18(23)25-16-6-4-5-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
RUOMTRCCWUBZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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